N-cyclopropyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide
Übersicht
Beschreibung
N-cyclopropyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide, commonly known as Cpd-1, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in various diseases.
Wirkmechanismus
Cpd-1 works by inhibiting the activity of specific enzymes and signaling pathways in cells. It has been shown to inhibit the activity of certain kinases, such as AKT and ERK, which are involved in cell proliferation and survival. Additionally, Cpd-1 has been shown to inhibit the activity of certain cytokines, such as TNF-alpha, which are involved in inflammation.
Biochemical and Physiological Effects:
Cpd-1 has been shown to have a variety of biochemical and physiological effects in cells and organisms. In cancer cells, Cpd-1 has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and growth. In inflammation, Cpd-1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to decreased inflammation. In neurological disorders, Cpd-1 has been shown to reduce the aggregation of amyloid-beta peptides, leading to improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Cpd-1 has several advantages for lab experiments, including its high purity and specificity for certain molecular targets. However, Cpd-1 also has limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of Cpd-1. One potential direction is to further optimize the synthesis method to improve yield and purity. Another direction is to explore the potential therapeutic applications of Cpd-1 in other diseases, such as cardiovascular disease and metabolic disorders. Additionally, future research could focus on the development of Cpd-1 analogs with improved solubility and reduced toxicity.
Wissenschaftliche Forschungsanwendungen
Cpd-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, Cpd-1 has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific molecular pathways. In inflammation research, Cpd-1 has been shown to reduce inflammation by inhibiting the activity of certain enzymes and cytokines. In neurological disorders, Cpd-1 has shown potential in treating Alzheimer's disease and other neurodegenerative disorders by inhibiting the aggregation of amyloid-beta peptides.
Eigenschaften
IUPAC Name |
N-cyclopropyl-7-(diethylamino)-2-iminochromene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-20(4-2)13-8-5-11-9-14(16(18)22-15(11)10-13)17(21)19-12-6-7-12/h5,8-10,12,18H,3-4,6-7H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPWYNHLMXXZJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.